1-Palmitoyl Lysophosphatidic Acid (sodium salt) 1-Palmitoyl Lysophosphatidic Acid (sodium salt) 1-Palmitoyl lysophosphatidic acid (1-Palmitoyl LPA) is a LPA analog containing palmitic acid at the sn-1 position. LPA binds to one of five different G protein-coupled receptors (GPCRs) to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. In addition to playing a role in the aforementioned biological responses, 1-palmitoyl LPA enhances the action of β-lactam antibiotics (ampicillin, piperacillin, and ceftazidime) on various strains of Pseudomonas aeruginosa, a pathogen associated with pulmonary disease and pneumonia, via binding both Ca
Brand Name: Vulcanchem
CAS No.: 17618-08-5
VCID: VC0109350
InChI: InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1
SMILES: CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Molecular Formula: C19H37Na2O7P
Molecular Weight: 454.451

1-Palmitoyl Lysophosphatidic Acid (sodium salt)

CAS No.: 17618-08-5

Reference Standards

VCID: VC0109350

Molecular Formula: C19H37Na2O7P

Molecular Weight: 454.451

1-Palmitoyl Lysophosphatidic Acid (sodium salt) - 17618-08-5

CAS No. 17618-08-5
Product Name 1-Palmitoyl Lysophosphatidic Acid (sodium salt)
Molecular Formula C19H37Na2O7P
Molecular Weight 454.451
IUPAC Name sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate
Standard InChI InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1
Standard InChIKey HKLKSZPQSFPBDE-JPKZNVRTSA-L
SMILES CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+]
Description 1-Palmitoyl lysophosphatidic acid (1-Palmitoyl LPA) is a LPA analog containing palmitic acid at the sn-1 position. LPA binds to one of five different G protein-coupled receptors (GPCRs) to mediate a variety of biological responses including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. In addition to playing a role in the aforementioned biological responses, 1-palmitoyl LPA enhances the action of β-lactam antibiotics (ampicillin, piperacillin, and ceftazidime) on various strains of Pseudomonas aeruginosa, a pathogen associated with pulmonary disease and pneumonia, via binding both Ca
Synonyms 1-Palmitoyl LPA
Reference 1.Noguchi, K.,Ishii, S., and Shimizu, T. Identification of p2y9/GPR23 as a novel G protein-coupled receptor for lysophosphatidic acid, structurally distant from the Edg family. The Journal of Biological Chemisty 278(28), 25600-25606 (2003).
PubChem Compound 91885979
Last Modified Nov 12 2021
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